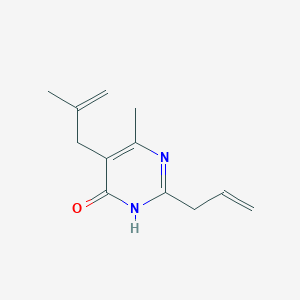![molecular formula C22H21NO5 B11575754 Methyl 2-[({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B11575754.png)
Methyl 2-[({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-amido}benzoate is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of a furan ring, a benzoate ester group, and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethylphenoxy group: This step involves the reaction of the furan derivative with 3,5-dimethylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like diisopropylcarbodiimide.
Formation of the benzoate ester: The final step involves the esterification of the intermediate product with methyl benzoate in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of methyl 2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-amido}benzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts and solvents to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-amido}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-amido}benzoate involves its interaction with specific molecular targets. The furan ring and phenoxy group are believed to play a crucial role in its biological activity by interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but it is thought to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-amido}benzoate
- Methyl 2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxamido}benzoate
Uniqueness
Methyl 2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-amido}benzoate is unique due to the specific positioning of the dimethyl groups on the phenoxy moiety, which can influence its reactivity and biological activity. The presence of the furan ring also adds to its distinct chemical properties compared to other benzoate esters.
Properties
Molecular Formula |
C22H21NO5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 2-[[5-[(3,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H21NO5/c1-14-10-15(2)12-17(11-14)27-13-16-8-9-20(28-16)21(24)23-19-7-5-4-6-18(19)22(25)26-3/h4-12H,13H2,1-3H3,(H,23,24) |
InChI Key |
GZGFDVPMTDXICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11575673.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11575686.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide](/img/structure/B11575692.png)
![2-(2,7,9-Trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B11575698.png)
![3-(2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11575703.png)
![N,N-dibenzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11575709.png)
![N-(3-chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11575726.png)
![Dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate](/img/structure/B11575728.png)
![7-(4-methylphenyl)-3-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11575729.png)

![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11575747.png)
![6-(4-ethoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575752.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11575762.png)
![1-(3-Ethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575775.png)
